molecular formula C18H22FNO3 B4631029 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

Cat. No. B4631029
M. Wt: 319.4 g/mol
InChI Key: HEZVSFDFTHZUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, also known as O-4310, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. O-4310 has been studied extensively for its potential use in the treatment of pain and addiction, as well as for its ability to produce analgesia without the side effects associated with traditional opioid drugs.

Mechanism of Action

2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine is a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. Activation of the μ-opioid receptor by 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine leads to the inhibition of pain signaling pathways in the brain and spinal cord, resulting in analgesia. 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine produces a range of biochemical and physiological effects in the body. It has been shown to produce potent analgesia in animal models of pain, without the side effects associated with traditional opioid drugs. 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure. However, unlike traditional opioids, 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine does not produce respiratory depression, sedation, or constipation.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the μ-opioid receptor, making it a useful tool for studying the role of the μ-opioid receptor in pain, reward, and addiction. 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine also produces potent analgesia without the side effects associated with traditional opioid drugs, making it a useful tool for studying pain pathways in the brain and spinal cord.
However, there are also limitations to the use of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine in lab experiments. It is a complex compound to synthesize, which can limit its availability for research purposes. Additionally, 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine. One area of interest is the potential use of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine in the treatment of pain and addiction in humans. Clinical trials will be needed to determine the safety and efficacy of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine in humans.
Another area of interest is the development of new analogs of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine that may have improved potency, selectivity, and safety profiles. These analogs could be used as tools for studying the role of the μ-opioid receptor in pain, reward, and addiction.
Finally, there is interest in studying the mechanisms underlying the unique pharmacological profile of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, including its ability to produce potent analgesia without the side effects associated with traditional opioid drugs. Understanding these mechanisms could lead to the development of new and safer treatments for pain and addiction.

Scientific Research Applications

2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to produce potent analgesia in animal models of pain, without the side effects associated with traditional opioid drugs such as respiratory depression, sedation, and constipation. 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

2-(2-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3/c1-21-16-10-13(11-17(22-2)18(16)23-3)12-20-9-8-14-6-4-5-7-15(14)19/h4-7,10-11,20H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZVSFDFTHZUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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